molecular formula C13H12BrNO2 B5701387 3-[5-(4-bromophenyl)-1H-pyrrol-2-yl]propanoic acid

3-[5-(4-bromophenyl)-1H-pyrrol-2-yl]propanoic acid

Cat. No.: B5701387
M. Wt: 294.14 g/mol
InChI Key: PIGZRETXHMCQPR-UHFFFAOYSA-N
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Description

3-[5-(4-Bromophenyl)-1H-pyrrol-2-yl]propanoic acid is an organic compound that features a pyrrole ring substituted with a bromophenyl group and a propanoic acid moiety

Properties

IUPAC Name

3-[5-(4-bromophenyl)-1H-pyrrol-2-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrNO2/c14-10-3-1-9(2-4-10)12-7-5-11(15-12)6-8-13(16)17/h1-5,7,15H,6,8H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIGZRETXHMCQPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(N2)CCC(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[5-(4-bromophenyl)-1H-pyrrol-2-yl]propanoic acid typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Bromination: The bromophenyl group can be introduced through electrophilic aromatic substitution using bromine or a brominating agent like N-bromosuccinimide.

    Coupling Reaction: The bromophenyl pyrrole can then be coupled with a propanoic acid derivative using a suitable catalyst, such as palladium, in a Heck or Suzuki coupling reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the bromophenyl group can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles (e.g., amines, thiols) under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: Oxidized derivatives of the pyrrole ring.

    Reduction: Reduced derivatives with the bromophenyl group converted to a phenyl group.

    Substitution: Substituted derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

3-[5-(4-Bromophenyl)-1H-pyrrol-2-yl]propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[5-(4-bromophenyl)-1H-pyrrol-2-yl]propanoic acid involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the propanoic acid moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

    3-(4-Bromophenyl)propanoic acid: Lacks the pyrrole ring but has similar bromophenyl and propanoic acid moieties.

    5-(4-Bromophenyl)-1H-pyrrole-2-carboxylic acid: Similar structure but with a carboxylic acid group directly attached to the pyrrole ring.

Uniqueness: 3-[5-(4-Bromophenyl)-1H-pyrrol-2-yl]propanoic acid is unique due to the combination of the pyrrole ring and the propanoic acid moiety, which can confer distinct chemical reactivity and biological activity compared to its analogs.

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